molecular formula C16H16BrClN2O2 B2540196 5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide CAS No. 1365625-11-1

5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide

Cat. No.: B2540196
CAS No.: 1365625-11-1
M. Wt: 383.67
InChI Key: SSBMPPNLUNDDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16BrClN2O2 and its molecular weight is 383.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of pyridine-based structures in organic synthesis. For instance, studies have shown the synthesis of pyridine derivatives through reactions involving bromination, acylation, and condensation processes, providing foundational methodologies for creating complex molecules (Bagley, Glover, Merritt, & Xiong, 2004).

  • Structural characterization techniques, including NMR, FT-IR, and X-ray crystallography, have been employed to confirm the molecular structures of these compounds. This is crucial for understanding the molecular basis of their reactivity and potential biological activities. For example, the crystal structure of a related pyridine derivative was determined, showcasing the importance of accurate structural elucidation in the development of pharmaceuticals and materials science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Biological Evaluation

  • While the specific compound "5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide" may not have direct references to biological activity, closely related compounds have been evaluated for their potential biological effects. For instance, the synthesis and biological evaluation of pyridine C-nucleosides and their analogues against tumor-cell lines and viruses indicate a broad interest in pyridine derivatives for therapeutic applications, even though marked biological activity was not found in one study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

Chemical Reactivity and Applications

  • The reactivity of pyridine derivatives, including bromination and nucleophilic substitution reactions, is of significant interest. This reactivity forms the basis for further modifications and derivatizations of the pyridine core, leading to a wide range of compounds with potential applications in drug development and materials science. For example, the efficient synthesis of a bromo-methoxy-methylaminopyridine derivative highlights the synthetic utility of these compounds in developing receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Molecular docking was performed to analyze the binding modes of R- and S-isomers .

Safety and Hazards

Safety information for similar compounds indicates that they may be toxic if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of similar compounds could involve further investigation into their potential applications in various fields. For instance, 5-Bromo-2-chloropyridine may be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c1-10-4-3-5-11(2)14(10)22-7-6-19-16(21)13-8-12(17)9-20-15(13)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBMPPNLUNDDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.